molecular formula C9H12O2 B1653906 2,4,5-Trimethylbenzene-1,3-diol CAS No. 20427-81-0

2,4,5-Trimethylbenzene-1,3-diol

Cat. No. B1653906
CAS RN: 20427-81-0
M. Wt: 152.19 g/mol
InChI Key: KRIDOPOPBBSDNT-UHFFFAOYSA-N
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Description

2,4,5-Trimethylbenzene-1,3-diol, also known as Trimethylhydroquinone, is an organic compound with the molecular formula C9H12O2 . It is a derivative of benzene, where the benzene ring has three methyl groups (–CH3) as a substituent . It is used for the synthesis of vitamin E .


Molecular Structure Analysis

The molecular structure of 2,4,5-Trimethylbenzene-1,3-diol consists of a benzene ring with three methyl groups and two hydroxyl groups . The InChI representation of its structure is InChI=1/C9H12O2/c1-5-4-8 (10)6 (2)7 (3)9 (5)11/h4,10-11H,1-3H3 .


Physical And Chemical Properties Analysis

2,4,5-Trimethylbenzene-1,3-diol is a white-like, brown or orange powder . It has a molecular weight of 152.19 g/mol and a density of approximately 0.9595 g/cm³ . It has a melting point of 169-172 °C and a boiling point of 295 °C . It is soluble in water at a concentration of 2 g/L at 20 ºC . Its vapor pressure is between 0 and 0.017Pa at 20-50℃ .

Scientific Research Applications

Combustion Properties and Kinetic Models

Trimethylbenzenes, including 2,4,5-trimethylbenzene derivatives, have been investigated for their combustion properties, particularly in the formulation of simple hydrocarbon mixtures that emulate the gas-phase combustion behavior of real liquid transportation fuels. Research has characterized various combustion properties of trimethylbenzene isomers, aiding in the development of chemical kinetic models for combustion processes. This contributes to the optimization of fuel compositions for improved combustion efficiency and reduced emissions (Diévart et al., 2013).

Polymer Chemistry

In polymer chemistry, trimethylbenzene derivatives have been utilized in the synthesis of polyphenylenes. These compounds exhibit strong fluorescence and are of interest for applications in electronic devices and materials science due to their unique electrical and optical properties. The copolymers show different fluorescence properties based on the structure, indicating potential uses in optoelectronic devices and sensors (Kaeriyama et al., 1997).

Environmental Biodegradation

The biodegradability of trimethylbenzene isomers under various conditions has been studied to understand their behavior in contaminated aquifers. This research is crucial for assessing the environmental impact of aromatic hydrocarbons and developing strategies for the remediation of contaminated sites. Studies show that trimethylbenzene isomers can be biodegraded under denitrifying and sulfate-reducing conditions, which is significant for environmental cleanup efforts (Fichtner et al., 2019).

Catalytic Processes

Trimethylbenzene isomers are also explored in catalytic processes, including aerobic oxidation to produce benzenetricarboxylic acids. These acids are important precursors for polymer materials. The use of catalysts like N,N′,N″-trihydroxyisocyanuric acid (THICA) has demonstrated the efficient conversion of trimethylbenzenes to valuable chemical products under environmentally benign conditions, highlighting the role of these compounds in sustainable chemical synthesis (Hirai et al., 2006).

Safety and Hazards

2,4,5-Trimethylbenzene-1,3-diol is combustible and incompatible with strong oxidizing agents . It may be harmful by inhalation, irritating to the respiratory system and skin, and may cause serious damage to eyes . It may also cause sensitization by skin contact and be very toxic to aquatic organisms, potentially causing long-term adverse effects in the aquatic environment .

properties

IUPAC Name

2,4,5-trimethylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-5-4-8(10)7(3)9(11)6(5)2/h4,10-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIDOPOPBBSDNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80574072
Record name 2,4,5-Trimethylbenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trimethylbenzene-1,3-diol

CAS RN

20427-81-0
Record name 2,4,5-Trimethylresorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20427-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trimethylbenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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